

# An In-Depth Technical Guide to the Physicochemical Characteristics of Ferrous Calcium Citrate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Ferrous calcium citrate

Cat. No.: B12724409

[Get Quote](#)

## Introduction: The Significance of Ferrous Calcium Citrate in Drug Development

**Ferrous calcium citrate** is a unique dual-nutrient compound that holds significant promise in the pharmaceutical and nutraceutical industries. It is primarily utilized for the treatment and prevention of iron deficiency anemia, particularly in populations where concurrent calcium supplementation is beneficial, such as pregnant women.<sup>[1]</sup> The chelation of ferrous iron with both calcium and citrate ions is thought to enhance its stability and bioavailability compared to conventional iron salts.<sup>[1]</sup> This guide provides a comprehensive overview of the physicochemical characteristics of **ferrous calcium citrate**, offering researchers, scientists, and drug development professionals a foundational understanding of its synthesis, properties, and analytical characterization.

## Molecular Structure and Identification

**Ferrous calcium citrate** is a complex salt with the molecular formula C12H10Ca2FeO14 and a molecular weight of approximately 514.20 g/mol. Its chemical structure involves the coordination of ferrous iron (Fe<sup>2+</sup>) and calcium (Ca<sup>2+</sup>) ions with citrate anions. The citrate ion, being a tricarboxylic acid with a hydroxyl group, can form multiple coordination bonds, leading to a stable chelate structure.

Key Identifiers:

| Parameter         | Value                                         | Reference |
|-------------------|-----------------------------------------------|-----------|
| CAS Number        | 7600-56-8                                     |           |
| Molecular Formula | C12H10Ca2FeO14                                |           |
| Molecular Weight  | 514.20 g/mol                                  |           |
| Synonyms          | Calcium ferrous citrate,<br>Ferrocal, Rarical | [2]       |

## Synthesis and Manufacturing Considerations

The synthesis of **ferrous calcium citrate** typically involves the reaction of a calcium salt of citric acid with a source of ferrous iron. A common method involves the preparation of mono-calcium citrate followed by its reaction with metallic iron.[3]

## Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of **ferrous calcium citrate**.

### Step-by-Step Experimental Protocol (Proposed)

- Preparation of Mono-Calcium Citrate:
  - Dissolve a stoichiometric amount of citric acid in purified water with gentle heating.
  - Slowly add an equimolar amount of calcium carbonate to the citric acid solution under constant stirring. The reaction is complete when effervescence ceases.
  - The resulting solution contains mono-calcium citrate.
- Formation of **Ferrous Calcium Citrate** Complex:
  - To the mono-calcium citrate solution, add finely powdered metallic iron.
  - Heat the mixture and stir for a specified period to facilitate the reaction and formation of the **ferrous calcium citrate** complex, which will precipitate out of the solution.[3]
- Isolation and Purification:

- Cool the reaction mixture and isolate the precipitated solid by filtration.
- Wash the filter cake thoroughly with purified water to remove unreacted starting materials and soluble impurities.
- A subsequent wash with a water-miscible organic solvent, such as isopropanol, can aid in drying.[3]
- Drying:
  - Dry the purified product at room temperature in a desiccator under atmospheric pressure to obtain a crystalline powder.[3]

Causality Behind Experimental Choices:

- The use of metallic iron as the ferrous source is a cost-effective and direct method.
- The precipitation of the complex from the reaction mixture drives the reaction to completion.
- Washing with water and a volatile organic solvent ensures the removal of impurities and facilitates efficient drying without excessive heat, which could promote oxidation.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **ferrous calcium citrate** is critical for formulation development and predicting its *in vivo* behavior.

## Solubility Profile

The solubility of **ferrous calcium citrate** is a key determinant of its absorption. While specific quantitative data for **ferrous calcium citrate** is not readily available in the literature, the solubility of its components provides some insight. Calcium citrate is sparingly soluble in water, and its solubility is pH-dependent.[4][5]

Proposed Experimental Protocol for Solubility Determination:

- Preparation of Media: Prepare simulated gastric fluid (pH 1.2), simulated intestinal fluid (pH 6.8), and purified water.

- Equilibrium Solubility Measurement:
  - Add an excess amount of **ferrous calcium citrate** to each medium in sealed containers.
  - Agitate the samples at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
  - Filter the samples and analyze the filtrate for the concentration of ferrous iron and calcium using a validated analytical method such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry.

## Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) influence its stability, dissolution rate, and manufacturability.

Key Solid-State Characterization Techniques:

| Technique                               | Information Obtained                                                                            |
|-----------------------------------------|-------------------------------------------------------------------------------------------------|
| Powder X-Ray Diffraction (PXRD)         | Crystalline structure, polymorphism, and phase purity. <a href="#">[6]</a>                      |
| Differential Scanning Calorimetry (DSC) | Thermal transitions such as melting, crystallization, and glass transition. <a href="#">[6]</a> |
| Thermogravimetric Analysis (TGA)        | Thermal stability, moisture content, and presence of solvates. <a href="#">[6]</a>              |

Proposed Experimental Workflow for Solid-State Characterization:

Caption: Experimental workflow for solid-state characterization.

## Analytical Characterization

Robust analytical methods are essential for ensuring the quality, purity, and potency of **ferrous calcium citrate**.

## Identification

- A. Reaction with Mercuric Sulfate and Potassium Permanganate: A white precipitate is formed upon heating a solution of the substance with mercuric sulfate and potassium permanganate, indicating the presence of citrate.[\[7\]](#)
- B. Formation of Calcium Oxalate: Ignition of the sample followed by dissolution of the residue in acetic acid and addition of ammonium oxalate yields a white precipitate of calcium oxalate, confirming the presence of calcium.[\[7\]](#)

## Assay of Ferrous Iron and Calcium

A validated assay method is crucial for determining the potency of the API.

Proposed Titrimetric Assay for Calcium (based on Calcium Citrate USP monograph):

- Sample Preparation: Accurately weigh and dissolve the dried sample in dilute hydrochloric acid.[\[2\]](#)[\[8\]](#)
- Titration:
  - Add a known excess of 0.05 M disodium edetate (EDTA) to the sample solution.
  - Add sodium hydroxide to adjust the pH and hydroxy naphthol blue as an indicator.
  - Titrate the excess EDTA with a standardized calcium solution to a blue endpoint.[\[2\]](#)[\[8\]](#)

Proposed HPLC-UV Method for Ferrous Iron (conceptual):

While a specific HPLC method for **ferrous calcium citrate** is not published, a method could be developed based on the analysis of other ferrous salts.

- Chromatographic Conditions:
  - Column: A reversed-phase C18 column.
  - Mobile Phase: A suitable buffer system, potentially with an ion-pairing agent, to achieve good peak shape and retention.

- Detection: UV detection at an appropriate wavelength.
- Method Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[9]

## Impurity Profiling

Impurity profiling is essential for ensuring the safety of the drug substance.

Potential Impurities:

- Ferric Iron: Oxidation of ferrous iron.
- Unreacted Starting Materials: Citric acid, calcium salts.
- Degradation Products: Arising from instability under stress conditions.

Analytical Techniques for Impurity Profiling:

| Technique                                     | Application                                                                       |
|-----------------------------------------------|-----------------------------------------------------------------------------------|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of organic impurities and degradation products.[10] |
| Gas Chromatography (GC)                       | Analysis of residual solvents.                                                    |
| Inductively Coupled Plasma (ICP-MS/OES)       | Determination of elemental impurities.                                            |

## Stability Profile

The stability of **ferrous calcium citrate** is a critical quality attribute. A patent suggests that the hydrated complex is stable to air oxidation at room temperature for at least six months, but dehydration can lead to auto-oxidation.[3]

## Forced Degradation Studies

Forced degradation studies are necessary to identify potential degradation pathways and to develop a stability-indicating analytical method.[11][12]

### Recommended Stress Conditions:

- Acidic and Basic Hydrolysis: Treatment with dilute HCl and NaOH at elevated temperatures.
- Oxidation: Exposure to hydrogen peroxide.
- Thermal Degradation: Heating the solid sample at elevated temperatures.
- Photostability: Exposure to light as per ICH Q1B guidelines.

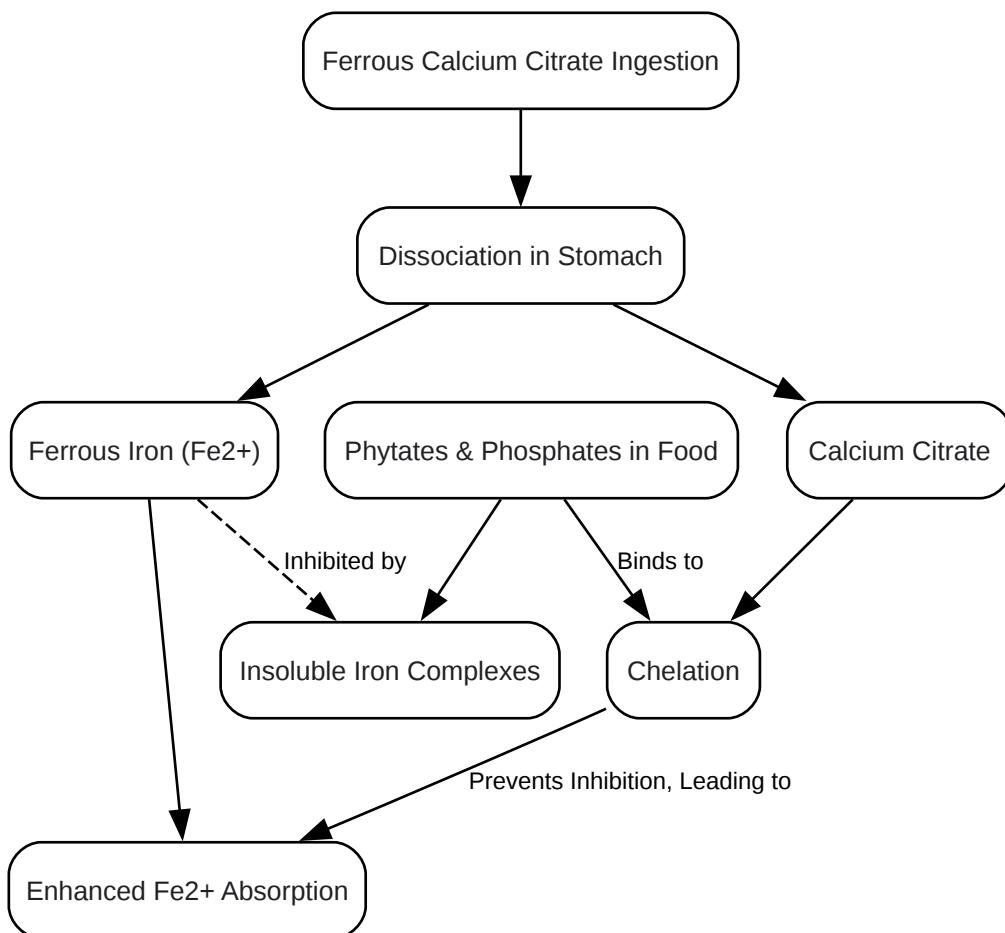
## ICH Stability Testing

Formal stability studies should be conducted under long-term and accelerated conditions as per ICH Q1A(R2) guidelines to establish a re-test period.

| Study        | Storage Condition                                             | Minimum Duration |
|--------------|---------------------------------------------------------------|------------------|
| Long-term    | 25°C ± 2°C / 60% RH ± 5%<br>RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months        |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH                                   | 6 months         |
| Accelerated  | 40°C ± 2°C / 75% RH ± 5% RH                                   | 6 months         |

## Bioavailability and Absorption Mechanisms

**Ferrous calcium citrate** is reported to have good bioavailability.<sup>[1]</sup> One proposed mechanism is that after administration, it dissociates into calcium citrate and iron. The calcium citrate can then bind to phytates and phosphates in food, reducing their inhibitory effect on iron absorption.<sup>[4]</sup>


## In Vitro Permeability Studies (Proposed)

The Caco-2 cell monolayer model is a well-established in vitro tool for predicting the intestinal absorption of drugs and nutrients.<sup>[13][14][15]</sup>

## Proposed Caco-2 Permeability Assay:

- Cell Culture: Culture Caco-2 cells on permeable supports until they form a differentiated monolayer.
- Transport Study:
  - Add **ferrous calcium citrate** to the apical (AP) side of the monolayer.
  - At various time points, sample the basolateral (BL) side and analyze for iron concentration.
  - The apparent permeability coefficient (Papp) can be calculated to estimate the rate of transport across the intestinal barrier.

## Logical Relationship in Bioavailability Enhancement:



[Click to download full resolution via product page](#)

Caption: Proposed mechanism for enhanced bioavailability of **ferrous calcium citrate**.

## Conclusion

**Ferrous calcium citrate** presents a compelling option for iron supplementation, potentially offering enhanced stability and bioavailability. This guide has provided a comprehensive framework for its physicochemical characterization, from synthesis to biological relevance. While some data has been extrapolated from related compounds due to a lack of specific published studies on **ferrous calcium citrate**, the proposed experimental protocols and workflows offer a robust starting point for researchers and drug development professionals. Further investigation into the specific quantitative properties and in vivo performance of this promising compound is warranted.

## References

- Courtoy, R., et al. (1995). Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier. *Biological Trace Element Research*, 47(1-3), 251-259.
- Hund, R. D., et al. (2021). Enteral ferric citrate absorption is dependent on the iron transport protein ferroportin. *Kidney International*, 100(5), 1038-1047.
- Laxminarayan, A., et al. (2020). Method for the synthesis of ferric oraganic compounds. U.S. Patent No. 10,882,813.
- Lobo, S., et al. (2002). The use of Caco-2 cells as an in vitro method to study bioavailability of iron. *Malaysian Journal of Nutrition*, 8(1), 1-10.
- Lobo, S., et al. (2002). The use of Caco-2 cells as an in vitro method to study bioavailability of iron. *Malaysian Journal of Nutrition*, 8(1).
- Orositnik, W. (1957). **Ferrous calcium citrate** complex. U.S. Patent No. 2,812,344.
- Lönnerdal, B. (2010). Calcium and iron absorption--mechanisms and public health relevance. *International Journal for Vitamin and Nutrition Research*, 80(4-5), 293-299.
- Li, M., et al. (2016). Preparation and properties of calcium citrate nanosheets for bone graft substitute. *Materials Science and Engineering: C*, 67, 304-311.
- Glahn, R. P., et al. (1998). Decreased citrate improves iron availability from infant formula: application of an in vitro digestion/Caco-2 cell culture model. *The Journal of Nutrition*, 128(2), 257-264.
- Zasya Life Sciences. (n.d.). Solid-State Characterization.

- Scheers, N., et al. (2014). Proposing a Caco-2/HepG2 cell model for in vitro iron absorption studies. *Food Chemistry*, 143, 29-34.
- Forbes, A. L., et al. (1989). Comparison of in Vitro, Animal, and Clinical Determinations of Iron Bioavailability: International Nutritional Anemia Consultative Group Task Force Report on Iron Bioavailability. *The American Journal of Clinical Nutrition*, 49(2), 225-238.
- MedCrave. (2016). Forced Degradation Studies.
- Gómez-Ayala, A. E., et al. (1997). Effect of source of iron on duodenal absorption of iron, calcium, phosphorous, magnesium, copper and zinc in rats with ferropoenic anaemia. *Laboratory Animals*, 31(2), 147-156.
- Nagarathna, P., & S, S. (2020). Comparative evaluation of efficacy of ferrous ascorbate and **ferrous calcium citrate** prepared in multidrug delivery system on haemoglobin levels in anaemic pregnant women. *International Journal of Basic & Clinical Pharmacology*, 9(12), 1836.
- Goodson, A. (2025). Iron Absorption: Understanding Factors that Enhance or Inhibit Uptake.
- Heaney, R. P., et al. (2005). Determination of calcium salt solubility with changes in pH and P(CO<sub>2</sub>), simulating varying gastrointestinal environments. *Journal of the American College of Nutrition*, 24(5), 334-339.
- Kura, R. R., et al. (2021). process for the preparation of ferric citrate. U.S. Patent Application No. 17/045,713.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Dias, N. C., & Rustum, A. M. (2011). Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC. *Journal of AOAC International*, 94(4), 1233-1239.
- Francis, A. J., & Dodge, C. J. (1993). Influence of Complex Structure on the Biodegradation of Iron-Citrate Complexes. *Applied and Environmental Microbiology*, 59(1), 109-113.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. *LCGC International*, 33(11), 22-37.
- USP. (n.d.). Calcium Citrate.
- Patil, L. N., & Ali, S. S. (2024). Method Development and Validation of Stability Indicating RP-HPLC Method Using Iron Chelating Agent. *International Journal of Innovative Research in Computer and Communication Engineering*, 10(6).
- Iron Disorders Institute. (2001). Iron Absorption.
- Dr. Paul Lohmann. (n.d.). Ferrous Citrate.
- SIELC Technologies. (n.d.). UV HPLC Analysis of Iron.
- Hu, Q., et al. (2018). Solid-State Characterization and Techniques. In *Developing Solid Oral Dosage Forms* (pp. 1-38). Academic Press.
- Wikipedia. (n.d.). Calcium citrate.

- Sheikh, M. S., et al. (1990). Enhanced calcium bioavailability from a solubilized form of calcium citrate. *The Journal of Clinical Pharmacology*, 30(10), 903-907.
- Vavrusova, M., & Skibsted, L. H. (2020). Hydrates of calcium citrate and their interconversion in relation to calcium bioaccessibility. *Food Chemistry*, 329, 127163.
- Dias, N. C., & Rustum, A. M. (2011). Development and Validation of an HPLC Stability-Indicating Method for Identification and Assay of Elemental Iron(II) in Pharmaceutical Drug Products Using Reversed-Phase HPLC. *Journal of AOAC International*, 94(4), 1233-1239.
- Gaudin, M., et al. (2007). Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. *Journal of Chromatography B*, 852(1-2), 345-351.
- Patel, M. J., et al. (2012). Development and Validation of Analytical methods for Simultaneous Estimation of Ferrous Ascorbate and Folic Acid in their combined dosage form. *Asian Journal of Pharmaceutical Analysis*, 2(3), 69-73.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Ferrous Fumarate via Fumaric Acid Content in Pharmaceutical Formulation Using Newcrom BH Column.
- ResearchGate. (n.d.). DSC curves of calcium citrate and tablet sample.
- Arezoo, R., et al. (2017). Comparing the calcium bioavailability from two types of nano-sized enriched milk using in-vivo assay. *Food Chemistry*, 214, 53-58.
- Pharmaguideline. (n.d.). Assay of Calcium Citrate.
- Pharmaguideline. (2008). Method of Analysis for Calcium Citrate.
- Holodiag. (n.d.). Solid state analysis - Analytical techniques.
- ResearchGate. (n.d.). Method validation on iron determination by spectrophotometric method in aqueous medium.
- Wagner, C. L., et al. (2014). A comparative study of calcium absorption following a single serving administration of calcium carbonate powder versus calcium citrate tablets in healthy premenopausal women. *Food & Nutrition Research*, 58.
- IJPSR. (2018). COMPARISON OF EFFICACY OF **FERROUS CALCIUM CITRATE** vs **FERROUS ASCORBATE** ON Hb STATUS IN ANAEMIC PREGNANT WOMEN.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [ijpccr.com](http://ijpccr.com) [[ijpccr.com](http://ijpccr.com)]

- 2. Method of Analysis for Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 3. US2812344A - Ferrous calcium citrate complex - Google Patents [patents.google.com]
- 4. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium citrate - Wikipedia [en.wikipedia.org]
- 6. zasya.com [zasya.com]
- 7. drugfuture.com [drugfuture.com]
- 8. Assay of Calcium Citrate | Pharmaguideline [pharmaguideline.com]
- 9. Development and validation of an HPLC stability-indicating method for identification and assay of elemental iron(II) in pharmaceutical drug products using reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method Development and Validation of Stability Indicating RP- HPLC Method Using Iron Chelating Agent - IJIRCT [ijirct.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Iron absorption by CaCo 2 cells cultivated in serum-free medium as in vitro model of the human intestinal epithelial barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The use of Caco-2 cells as an in vitro method to study bioavailability of iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nutriweb.org.my [nutriweb.org.my]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Characteristics of Ferrous Calcium Citrate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12724409#physicochemical-characteristics-of-ferrous-calcium-citrate>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)